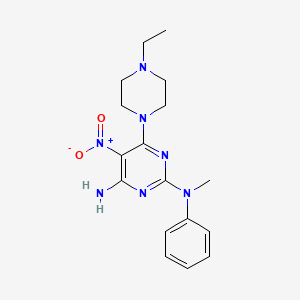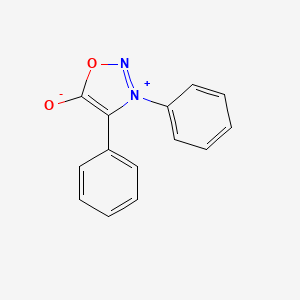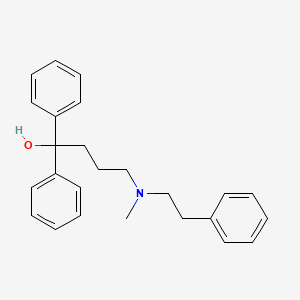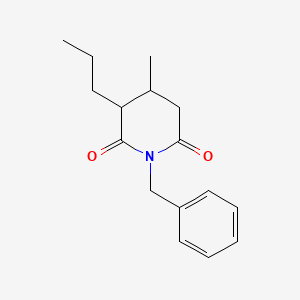
1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione is a heterocyclic organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable diketone under acidic or basic conditions can yield the desired piperidine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Piperidine: A simpler analog with a wide range of applications in drug design.
Pyrrolidine: Another heterocyclic compound with similar biological activities.
Indole Derivatives: Known for their diverse pharmacological properties
Uniqueness: 1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione stands out due to its unique substitution pattern on the piperidine ring, which can impart distinct biological and chemical properties compared to other piperidine derivatives .
Propriétés
Numéro CAS |
339342-34-6 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
1-benzyl-4-methyl-3-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H21NO2/c1-3-7-14-12(2)10-15(18)17(16(14)19)11-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3 |
Clé InChI |
ULPFUSVHWSEKAW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(CC(=O)N(C1=O)CC2=CC=CC=C2)C |
Solubilité |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
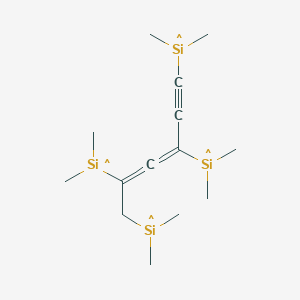
![N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B14159166.png)
![4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14159169.png)
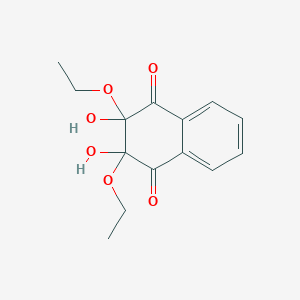
![N-Cyclopentyl-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14159182.png)
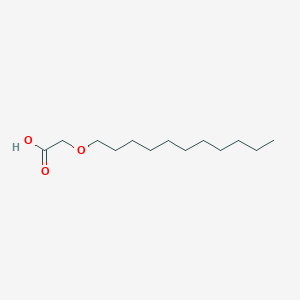
![N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide](/img/structure/B14159197.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
